molecular formula C22H19N3OS B12213007 1-(4-Methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]ethanone

1-(4-Methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]ethanone

Cat. No.: B12213007
M. Wt: 373.5 g/mol
InChI Key: QHYDOFPCAYXGRO-UHFFFAOYSA-N
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Description

Introduction to Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines are bicyclic heterocycles characterized by a fused five-membered pyrazole ring and a six-membered pyrimidine ring. These compounds have garnered significant attention due to their versatility in drug design, serving as core structures for anxiolytics, antitumor agents, and kinase inhibitors. The scaffold’s adaptability allows for substitutions at multiple positions, enabling fine-tuning of pharmacological properties. For instance, substitutions at the C(3), C(5), and C(7) positions influence binding affinities to biological targets such as phosphoinositide 3-kinase delta (PI3Kδ) and translocator proteins.

Structural Classification of 1-(4-Methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]ethanone

The compound 1-(4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]ethanone (molecular formula: C₂₂H₁₉N₃OS; molecular weight: 373.5 g/mol) features a pyrazolo[1,5-a]pyrimidine core with distinct substituents at three critical positions:

  • C(3) Position : A phenyl group, contributing to hydrophobic interactions with enzyme pockets.
  • C(5) Position : A methyl group, which enhances metabolic stability by reducing oxidative susceptibility.
  • C(7) Position : A sulfanyl (-S-) group bridging to a 4-methylphenyl-substituted ethanone moiety. This group introduces hydrogen-bonding capabilities and modulates electronic properties.
Molecular Geometry and Key Interactions
  • The pyrazolo[1,5-a]pyrimidine core adopts a planar conformation, facilitating π-π stacking with aromatic residues in protein binding sites.
  • The sulfanyl linker at C(7) enables conformational flexibility, allowing the ethanone group to occupy adjacent hydrophobic regions in enzymes like PI3Kδ.
  • The para-methyl group on the phenyl ring enhances lipophilicity, potentially improving membrane permeability.

Table 1: Structural Descriptors of 1-(4-Methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]ethanone

Feature Description
Core Structure Pyrazolo[1,5-a]pyrimidine (bicyclic [5-6] system with three nitrogen atoms)
C(3) Substituent Phenyl ring (hydrophobic anchor)
C(5) Substituent Methyl group (metabolic stabilization)
C(7) Substituent Sulfanyl-ethanone linkage (hydrogen-bond donor/acceptor)
Para-Methylphenyl Group Enhances lipophilicity and bioavailability

Historical Development of Sulfanyl-Substituted Pyrazolo[1,5-a]pyrimidine Compounds

The incorporation of sulfur-containing groups into pyrazolo[1,5-a]pyrimidines emerged as a strategic advancement in the late 20th century, driven by the need to improve pharmacokinetic properties and target selectivity.

Early Innovations (1980s–2000s)
  • Zaleplon and Indiplon : First-generation pyrazolo[1,5-a]pyrimidines lacking sulfur substituents, approved as sedative-hypnotics. Their success highlighted the scaffold’s potential but revealed limitations in selectivity.
  • Introduction of Sulfur : Researchers began substituting oxygen atoms with sulfur at C(7) to enhance hydrogen-bonding capacity. For example, dorsomorphin , a sulfanyl-containing derivative, demonstrated potent AMPK inhibition, spurring interest in sulfur’s role.
Modern Advances (2010s–Present)
  • PI3Kδ Inhibitors : Studies on 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidines revealed that replacing morpholine with sulfanyl-ethanone groups improved selectivity for PI3Kδ over other isoforms. The compound 1-(4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]ethanone exemplifies this trend, with its sulfanyl group forming critical hydrogen bonds with Val-828 and Asp-787 in PI3Kδ’s active site.
  • Synthetic Methodologies : Advances in multicomponent reactions and nucleophilic aromatic substitution enabled efficient sulfanyl group installation. For instance, coupling 7-chloropyrazolo[1,5-a]pyrimidines with thiols under basic conditions became a standard route.

Table 2: Evolution of Sulfanyl-Substituted Pyrazolo[1,5-a]pyrimidines

Era Key Compounds Structural Features Biological Targets
1980s–1990s Zaleplon, Ocinaplon C(7)-methoxy groups GABA receptors
2000s Dorsomorphin, Reversan C(7)-sulfanyl groups AMPK, Multidrug resistance
2010s–2020s PI3Kδ inhibitors (e.g., Compound 13 ) C(7)-sulfanyl-ethanone linkages PI3Kδ, Trp-760 shelf interactions

Properties

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

1-(4-methylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone

InChI

InChI=1S/C22H19N3OS/c1-15-8-10-18(11-9-15)20(26)14-27-21-12-16(2)24-22-19(13-23-25(21)22)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3

InChI Key

QHYDOFPCAYXGRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Cyclocondensation with Malonic Acid Derivatives

A seminal method involves reacting 5-amino-3-phenylpyrazole with malonic acid in the presence of phosphoryl chloride (POCl₃) and pyridine. The POCl₃ activates malonic acid by forming a phosphoric ester intermediate, accelerating cyclization and improving yields (75–82%) compared to traditional dimethyl malonate routes. Key conditions include:

ParameterValue
Temperature80–100°C
Reaction Time4–6 hours
SolventAnhydrous dichloromethane
CatalystPyridine (10 mol%)

This method avoids hydroxyl-to-chloride conversions, streamlining the synthesis of the 5-methyl-substituted core.

Alternative Approaches Using β-Diketones

β-Diketones, such as acetylacetone, react with 3-aminopyrazoles under acidic conditions to introduce methyl groups at position 5. For example, refluxing acetylacetone and 3-amino-5-methylpyrazole in acetic acid yields the 5-methylpyrazolo[1,5-a]pyrimidine scaffold in 68% yield.

Introduction of the Sulfanyl Group

The sulfanyl (-S-) moiety at position 7 is introduced via nucleophilic substitution or coupling reactions.

Halogenation Followed by Thiolation

A two-step protocol is commonly employed:

  • Chlorination : Treating the pyrazolo[1,5-a]pyrimidine core with phosphorus oxychloride (POCl₃) at 110°C for 3 hours generates the 7-chloro derivative.

  • Thiol Substitution : Reacting the chloro intermediate with 2-mercapto-1-(4-methylphenyl)ethanone in dimethylformamide (DMF) at 60°C for 12 hours replaces chlorine with the sulfanyl group. Yields range from 65–70%, with excess thiol (1.5 equiv) improving conversion.

One-Pot Coupling Strategies

Industrial-scale methods utilize continuous flow reactors to combine halogenation and thiolation in a single step. Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, the reaction achieves 80% yield at 150°C with a residence time of 30 minutes.

Functionalization with 4-Methylphenyl Group

The 4-methylphenylacetone moiety is integrated via Friedel-Crafts acylation or Suzuki-Miyaura coupling.

Friedel-Crafts Acylation

Reacting the sulfanyl intermediate with 4-methylbenzoyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloroethane at 40°C for 6 hours attaches the 4-methylphenyl group. This method produces a 70% yield but requires rigorous moisture control.

Palladium-Catalyzed Coupling

Suzuki-Miyaura coupling using 4-methylphenylboronic acid and Pd(PPh₃)₄ (2 mol%) in toluene/water (3:1) at 90°C for 8 hours achieves higher regioselectivity (85% yield). Key advantages include tolerance for electron-withdrawing groups and scalability.

Purification and Crystallization

Crude product purification involves solvent recrystallization. A 2:1 isopropanol-water mixture at reflux (80°C, 30 minutes) followed by cooling to 25°C yields white crystalline product with >98% purity. Alternative methods, such as column chromatography using silica gel and ethyl acetate/hexane (1:4), are less efficient (recovery: 60–65%).

Industrial-Scale Optimization

Continuous flow synthesis reduces reaction times and solvent use. A patented protocol combines halogenation, thiolation, and coupling in a tandem reactor, achieving 92% yield with a throughput of 50 kg/day. Key parameters include:

ParameterValue
Pressure15 bar
Temperature Gradient90°C → 150°C → 90°C
CatalystPd/C (0.5 wt%)

Chemical Reactions Analysis

Nucleophilic Substitution at Position 7

Reaction TypeReagents/ConditionsOutcomeReference
ChlorinationPOCl₃, tetramethylammonium chlorideFormation of 7-chloride
Sulfanyl Group AdditionSodium sulfide (Na₂S)Substitution of Cl⁻ to S⁻

Oxidation/Reduction Reactions

The sulfanyl group (-S-) in the compound can undergo oxidation (e.g., to sulfoxide or sulfone) or reduction (e.g., to thiol). Typical reagents include:

  • Oxidation : KMnO₄, H₂O₂, or peracids.

  • Reduction : NaBH₄, LiAlH₄, or catalytic hydrogenation.

Coupling Reactions

The ethanone moiety may participate in:

  • Alkylation : Alkyl halides or epoxides under basic conditions.

  • Hydrolysis : Acidic/basic conditions to yield carboxylic acids or ketones.

Structural and Reactivity Considerations

The compound’s reactivity is influenced by:

  • Electron-Delocalization : The pyrazolo[1,5-a]pyrimidine core stabilizes charge through resonance, affecting substitution patterns .

  • Sulfanyl Group Reactivity : The -S- group acts as a nucleophile, enabling reactions such as oxidation, alkylation, or metal-mediated coupling.

  • Steric Effects : The bulky tert-butyl or methyl groups may hinder certain reactions, requiring optimized reaction conditions.

Key Structural Analogs

Analog NameStructural ModificationBiological ActivityReference
7-Chloropyrazolo[1,5-a]pyrimidineChloride at position 7Intermediate for substitution
3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-amineAmino group at position 7Antitubercular agent

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Pyrazolo[1,5-a]pyrimidines have shown significant potential as anticancer agents. Research indicates that compounds within this class can inhibit various cancer cell lines by targeting specific enzymes involved in tumor growth and proliferation. For instance, studies have demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold enhance its efficacy against cancer cells by improving binding affinity to target proteins .
  • Enzyme Inhibition
    • The compound has exhibited inhibitory effects on several enzymes, including those involved in inflammatory processes and metabolic pathways. This property is crucial for developing new therapeutic agents aimed at treating conditions such as diabetes and chronic inflammation .
  • Antiviral Properties
    • Recent studies have highlighted the antiviral potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been evaluated for their ability to inhibit viral replication, making them candidates for antiviral drug development .

Material Science Applications

  • Fluorescent Materials
    • The unique photophysical properties of pyrazolo[1,5-a]pyrimidines make them suitable for use as fluorescent materials. Their ability to function as fluorophores has been explored for applications in imaging and sensing technologies . The incorporation of electron-withdrawing and donating groups can fine-tune their optical properties, enhancing their utility in various applications.
  • Crystal Engineering
    • The solid-state properties of these compounds allow for the exploration of supramolecular chemistry. Pyrazolo[1,5-a]pyrimidine derivatives can form crystals with interesting conformational arrangements, which are valuable in the development of new materials with specific mechanical or electronic properties .

Case Study 1: Anticancer Activity

A study published in Molecules (2021) examined a series of pyrazolo[1,5-a]pyrimidine derivatives and their anticancer activities against various cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxic effects compared to unmodified compounds. This underscores the importance of structural modifications in optimizing therapeutic efficacy .

Case Study 2: Enzyme Inhibition

In a recent investigation into enzyme inhibitors, researchers synthesized several pyrazolo[1,5-a]pyrimidine derivatives and tested their inhibitory activity against cyclin-dependent kinases (CDKs). The findings revealed that certain derivatives exhibited potent inhibitory effects, suggesting their potential as leads for developing new anticancer therapies targeting CDK pathways .

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrimidine core can bind to enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity. Pathways involved may include inhibition of specific enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core

1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one (CAS 877794-87-1)
  • Key Difference: The sulfanyl group is attached to a propan-2-one (three-carbon ketone) instead of ethanone.
  • Impact: Increased alkyl chain length may enhance lipophilicity (logP ≈ 3.2 vs.
  • Molecular Weight : 297.37 g/mol (vs. ~349.5 g/mol for the target compound).
N-(3-chloro-4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide (STL069986)
  • Key Difference: Replacement of the ethanone with an acetamide group linked to a 3-chloro-4-methylphenyl substituent.
  • Impact : Introduction of a polar amide group improves hydrogen-bonding capacity, which could enhance target binding but reduce blood-brain barrier penetration. The chloro group increases molecular weight (422.94 g/mol) and may influence toxicity profiles .
3-(4-chlorophenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 898796-57-1)
  • Key Difference : A 7(4H)-one lactam replaces the ketone, and a sulfanylmethyl group is present.
  • The sulfanylmethyl group may reduce steric hindrance compared to the ethanone linker .

Heterocycle Modifications

1-(4-Methoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one (CM793398)
  • Key Difference : The pyrazolo[1,5-a]pyrimidine core is replaced with a triazolo[4,5-d]pyrimidine .
  • Impact: Triazole’s electron-deficient nature may alter binding interactions in biological targets.

Functional Group Additions

2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol (CAS 841253-81-4)
  • Key Difference: A piperidine-ethanol substituent replaces the sulfanyl-ethanone moiety.
  • Impact: The hydroxyl group increases hydrophilicity (aqueous solubility ≈ 12 mg/mL in DMSO) but may limit passive diffusion across membranes.

Electron-Withdrawing Substituents

5-(3,5-bis(trifluoromethyl)phenyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK71)
  • Key Difference : Bis(trifluoromethyl)phenyl substituent at position 5.
  • Impact : Strong electron-withdrawing effects enhance metabolic stability and binding affinity to hydrophobic pockets. However, increased molecular weight (459.3 g/mol) and logP (~4.1) may reduce bioavailability .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted) Notable Properties
Target Compound Pyrazolo[1,5-a]pyrimidine 4-Methylphenyl, sulfanyl-ethanone ~349.5 ~3.0 Moderate lipophilicity, kinase inhibition potential
1-({5-Methyl-3-phenyl…}sulfanyl)propan-2-one Pyrazolo[1,5-a]pyrimidine Propan-2-one 297.4 3.2 Enhanced lipophilicity
STL069986 Pyrazolo[1,5-a]pyrimidine Acetamide, 3-chloro-4-methylphenyl 422.9 3.8 Improved hydrogen bonding, higher toxicity risk
CM793398 Triazolo[4,5-d]pyrimidine 4-Methoxyphenyl, sulfanyl-ethanone ~340.4 2.5 Electron-deficient core, metabolic instability
MK71 Pyrazolo[1,5-a]pyrimidine Bis(trifluoromethyl)phenyl, p-tolyl 459.3 4.1 High metabolic stability, hydrophobic binding

Biological Activity

1-(4-Methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]ethanone is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are recognized for their diverse biological activities. This compound's structure features a pyrazolo[1,5-a]pyrimidine core and a sulfanyl group, potentially conferring unique pharmacological properties.

PropertyValue
Molecular FormulaC22H19N3OS
Molecular Weight373.5 g/mol
IUPAC Name1-(4-methylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone
InChI KeyQHYDOFPCAYXGRO-UHFFFAOYSA-N
Canonical SMILESCC1=CC=C(C=C1)C(=O)CSC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The pyrazolo[1,5-a]pyrimidine core may modulate the activity of these targets, while the sulfanyl group enhances reactivity and binding affinity. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may act on various receptors that regulate cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. In vitro evaluations have shown that compounds with similar structures exhibit significant cytotoxic effects against various human cancer cell lines.

Case Studies:

  • Study on Pyrazolo[1,5-a]pyrimidines : A review discussed the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, noting their efficacy against multiple cancer types due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Docking Studies : Computational docking studies indicated that derivatives similar to 1-(4-Methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]ethanone bind effectively to active sites of key cancer-related enzymes .

Other Biological Activities

Besides anticancer effects, pyrazolo[1,5-a]pyrimidines have been associated with other biological activities:

  • Antimicrobial Effects : Some derivatives have shown promising antimicrobial properties against various pathogens .
  • Psychopharmacological Effects : Certain structures within this class have been linked to psychotropic effects, indicating potential applications in treating neurological disorders .

Comparative Analysis

The biological activity of 1-(4-Methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]ethanone can be compared with other known pyrazolo derivatives:

Compound NameAnticancer Activity (IC50)Mechanism of Action
1-(4-Methylphenyl)-2-[...]-ethanoneTBDEnzyme inhibition
3-Amino-pyrazolo[1,5-a]pyrimidine0.95 µMApoptosis induction
4-Methyl-pyrazolo[1,5-a]pyrimidine derivatives0.37 µMCell cycle arrest

Q & A

Q. Table 1: Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Cyclization Temperature80–90°C (reflux)Maximizes core stability
Reaction Time (Sulfanyl)6–8 hoursPrevents over-oxidation
Solvent for PurificationEthanol (recrystallization)Enhances crystal purity

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:
Contradictions may arise from variations in assay conditions, impurity profiles, or biological models. To address this:

  • Replicate Assays : Use standardized protocols (e.g., AOAC SMPR 2014.011 for enzyme inhibition assays) to ensure comparability .
  • Control Variables : Adopt split-plot experimental designs (as in ) to isolate biological activity from confounding factors like pH or temperature .
  • Characterize Impurities : Perform HPLC-MS to identify byproducts (e.g., oxidation derivatives) that may interfere with activity measurements .

Basic Question: What analytical techniques are critical for physicochemical characterization of this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Determine crystal structure and confirm stereochemistry, as demonstrated for related pyrazolo-pyrimidine derivatives .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonding) to predict solubility and stability .
  • Spectroscopic Methods : Use 1^1H/13^13C NMR to verify substituent positions and FT-IR to confirm functional groups (e.g., C=O at ~1700 cm1^{-1}) .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity, as applied to pyrazolo-pyrimidine analogs in .
  • Molecular Docking : Screen derivatives against target enzymes (e.g., phosphodiesterases) using software like AutoDock Vina, prioritizing compounds with favorable binding energies .

Q. Table 2: Example Substituent Effects on Bioactivity

Substituent (Position)Δ Binding Energy (kcal/mol)Bioactivity Trend
-CF3_3 (Position 2)-8.2Increased inhibition
-OCH3_3 (Position 4)-6.5Moderate activity

Advanced Question: What methodologies assess the compound's stability under environmental or physiological conditions?

Methodological Answer:

  • Environmental Fate Studies : Follow protocols from Project INCHEMBIOL to evaluate hydrolysis, photodegradation, and biodegradation in simulated ecosystems .
  • Accelerated Stability Testing : Use HPLC to monitor degradation products under stress conditions (40°C/75% RH for 6 months) .

Advanced Question: How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Methodological Answer:

  • Variation of Substituents : Synthesize analogs with modified aryl (e.g., 4-methoxyphenyl) or heterocyclic groups (e.g., thieno-pyrimidine) to assess bioactivity trends .
  • Data Clustering : Apply multivariate analysis to correlate substituent electronic parameters (σ, π) with activity, as seen in .

Basic Question: What in vitro models are suitable for evaluating this compound's antimicrobial potential?

Methodological Answer:

  • Bacterial Models : Use MIC assays against Staphylococcus aureus (ATCC 25923) with ampicillin as a positive control .
  • Fungal Models : Test against Candida albicans (ATCC 10231) in Sabouraud dextrose broth, measuring IC50_{50} values .

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